

A Head-to-Head Battle in Organic Solar Cells: ICBA vs. PCBM

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Compound of Interest

Compound Name: ICBA

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In the realm of organic photovoltaics (OPVs), the choice of electron acceptor material is a critical determinant of device performance and stability. For years, [1][1]-phenyl-C61-butyric acid methyl ester (PCBM) has been the go-to fullerene acceptor, a benchmark against which new materials are measured. However, the development of indene-C60 bisadduct (**ICBA**) has presented a compelling alternative, promising enhanced open-circuit voltage and improved power conversion efficiencies. This guide provides an objective comparison of **ICBA** and PCBM, supported by experimental data, to aid researchers in selecting the optimal acceptor for their specific organic solar cell applications.

Performance Comparison: A Data-Driven Analysis

The efficacy of an electron acceptor is intimately linked to the donor polymer it is paired with. Below is a summary of the performance of **ICBA** and PCBM when incorporated into organic solar cells with three commonly used donor polymers: poly(3-hexylthiophene) (P3HT), poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl] (PTB7), and poly[(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene)-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene)-2-carboxylate-2,6-diyl] (PBDTTT-EFT).

Donor Polymer	Acceptor	Voc (V)	Jsc (mA/cm2)	FF (%)	PCE (%)
P3HT	PCBM	~0.6	-	-	~3.5-5
P3HT	ICBA	>0.8	-	-	~5.44-6.5
PTB7	PCBM	-	-	-	~7-9
PTB7	ICBA	-	-	-	Lower than PCBM
PBDTTT-EFT	PCBM	-	-	-	~9.5-10
PBDTTT-EFT & PC71BM	ICBA (alloy)	-	-	-	~8-10

Note: Data is compiled from multiple sources with varying experimental conditions. Direct comparison should be made with caution. "-" indicates data not readily available in the searched literature. The use of an alloy acceptor with PBDTTT-EFT combines **ICBA** with PC71BM.

Key Insights from Experimental Data

The data reveals several key trends:

- **Higher Open-Circuit Voltage with ICBA:** A significant advantage of **ICBA** is its higher lying Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to PCBM. This consistently leads to a higher open-circuit voltage (Voc), a crucial factor in achieving higher power conversion efficiency (PCE). For instance, with P3HT as the donor, the Voc can be increased by as much as 0.26 V when replacing PCBM with **ICBA**.^[1]
- **Donor Polymer Dependency:** The performance enhancement with **ICBA** is not universal and is highly dependent on the donor polymer. While P3HT-based devices show a marked improvement in PCE with **ICBA**, the trend is not the same for other high-performance polymers like PTB7. In some cases, the PCE of PTB7:**ICBA** devices has been reported to be lower than their PCBM counterparts.

- Alloy Acceptors - A Hybrid Approach: To leverage the benefits of both acceptors, researchers have explored "alloy" acceptors, which are mixtures of **ICBA** and a PCBM variant (like PC71BM). This approach has shown promise in maintaining high PCE while potentially improving stability.^[2]
- Stability Considerations: While **ICBA** can offer higher initial performance, studies have indicated that PCBM-based devices may exhibit better long-term stability under illumination. This is a critical factor for the commercial viability of organic solar cells.

Experimental Protocols: A Guide to Fabrication and Characterization

Reproducible and high-quality results in organic solar cell research hinge on meticulous experimental procedures. The following is a generalized protocol for the fabrication and characterization of organic solar cells using **ICBA** or PCBM.

Substrate Cleaning

A thorough cleaning of the indium tin oxide (ITO) coated glass substrates is paramount to ensure good film quality and device performance. A typical procedure involves sequential ultrasonication in a series of solvents:

- Detergent solution
- Deionized water
- Acetone
- Isopropyl alcohol

Each sonication step is typically performed for 10-15 minutes. After the final solvent wash, the substrates are dried with a stream of nitrogen gas and then treated with UV-ozone for 15-20 minutes to remove any residual organic contaminants and improve the work function of the ITO.

Solution Preparation (Active Layer)

The photoactive layer solution is prepared by dissolving the donor polymer and the fullerene acceptor (**ICBA** or PCBM) in a suitable organic solvent, such as chlorobenzene or dichlorobenzene.

- **Concentration:** The total concentration of the solids (donor + acceptor) in the solvent typically ranges from 10 to 25 mg/mL.
- **Donor:Acceptor Ratio:** The weight ratio of the donor polymer to the acceptor is a critical parameter and is optimized for each specific material combination. Common ratios range from 1:0.8 to 1:1.5.
- **Dissolution:** The solution is typically stirred on a hotplate at a moderately elevated temperature (e.g., 40-60 °C) for several hours to overnight to ensure complete dissolution of the materials. Due to the lower solubility of **ICBA** in some common solvents, special care, such as longer stirring times or the use of co-solvents, may be necessary.

Device Fabrication (Spin Coating)

The organic solar cell is fabricated in a layered structure, typically in an inverted or conventional architecture. A common conventional device structure is ITO/PEDOT:PSS/Active Layer/Cathode.

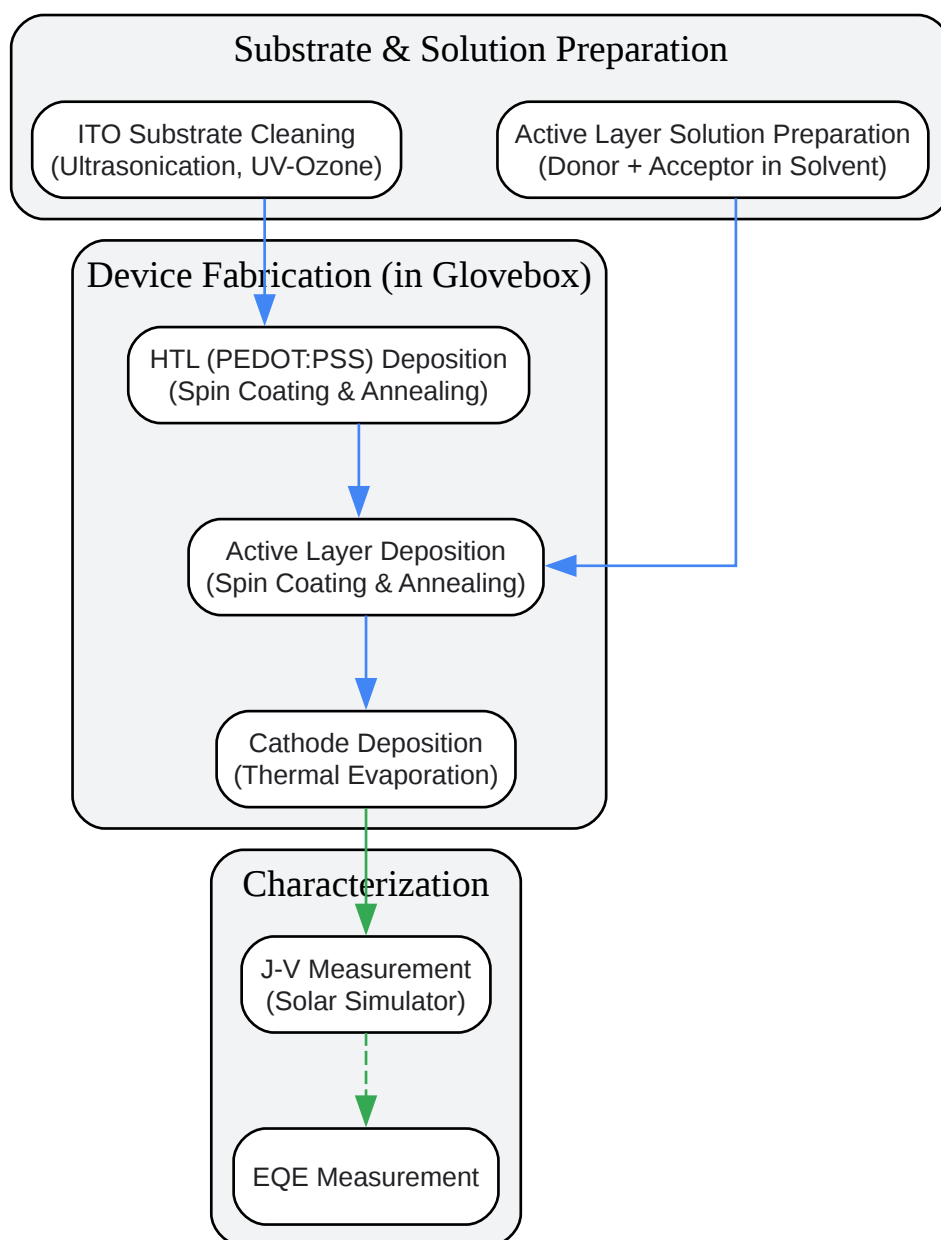
- **Hole Transport Layer (HTL):** A thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and then annealed at a temperature around 120-150 °C for 10-15 minutes.
- **Active Layer:** The prepared donor:acceptor solution is then spin-coated on top of the HTL inside a nitrogen-filled glovebox. The spin-coating speed and time are optimized to achieve the desired film thickness, typically in the range of 80-200 nm.
- **Annealing:** After spin-coating, the active layer is often thermally annealed at a specific temperature (e.g., 80-150 °C) for a set duration (e.g., 5-15 minutes) to optimize the morphology of the bulk heterojunction.
- **Cathode Deposition:** Finally, a metal cathode, such as a thin layer of calcium followed by a thicker layer of aluminum (Ca/Al) or just aluminum (Al), is deposited on top of the active layer via thermal evaporation under high vacuum.

Device Characterization

The performance of the fabricated organic solar cells is evaluated using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).

- **Current Density-Voltage (J-V) Characteristics:** The J-V curves are measured using a source meter to determine the key photovoltaic parameters: open-circuit voltage (V_{oc}), short-circuit current density (J_{sc}), fill factor (FF), and power conversion efficiency (PCE).
- **External Quantum Efficiency (EQE):** The EQE (also known as Incident Photon-to-Current Efficiency or IPCE) is measured to determine the spectral response of the solar cell, providing insights into how efficiently photons of different wavelengths are converted into charge carriers.

Experimental Workflow Diagram



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